molecular formula C21H23N3O5S2 B2595738 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 941924-54-5

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2595738
CAS No.: 941924-54-5
M. Wt: 461.55
InChI Key: SHMBVYMHRGPHQA-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a pyridin-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-dimethylaminobenzene in the presence of a base such as triethylamine to form the intermediate sulfonamide.

    Introduction of the Pyridin-3-ylmethyl Group: The intermediate is then reacted with pyridin-3-ylmethanol under acidic conditions to introduce the pyridin-3-ylmethyl group.

    Final Assembly: The final product is obtained by coupling the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Use of Catalysts: Employing catalysts to increase reaction rates.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

    Scalability: Adapting the synthesis process for large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves:

    Molecular Targets: It targets specific enzymes or proteins, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • N-(4-dimethylaminophenyl)-4-methoxybenzenesulfonamide
  • 3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

Uniqueness

3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, pyridin-3-ylmethyl group, and sulfonamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-16-6-8-18(9-7-16)31(27,28)24(2)20-13-19(10-11-21(20)29-3)30(25,26)23-15-17-5-4-12-22-14-17/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMBVYMHRGPHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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